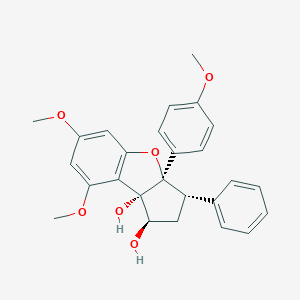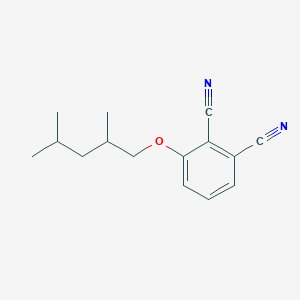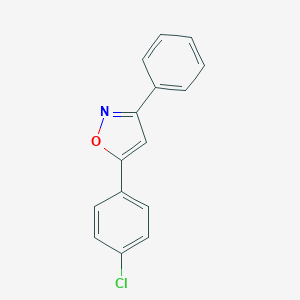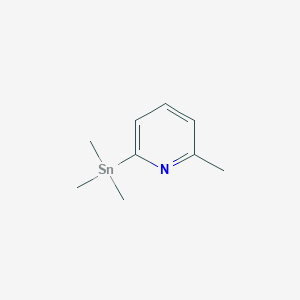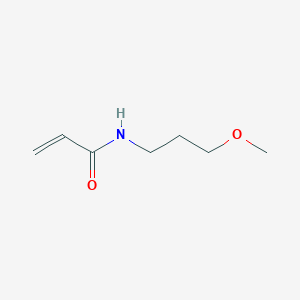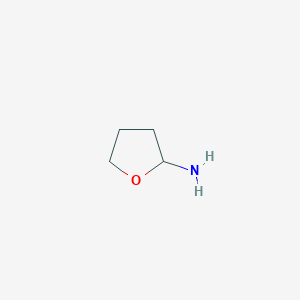
Tetrahydrofuran-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran-2-amine, also known as THF-2-amino, is a chemical compound with the molecular formula C4H9NO. It is a colorless liquid that is used in various scientific research applications. THF-2-amino is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of Tetrahydrofuran-2-amine is not fully understood, but it is believed to act as a nucleophile and a base in chemical reactions. It can also act as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
Tetrahydrofuran-2-amine has been shown to have some biochemical and physiological effects. It has been found to be a potential inhibitor of the enzyme glycogen synthase kinase-3β, which is involved in various cellular processes. It has also been shown to have some anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydrofuran-2-amine has several advantages for lab experiments, including its availability, ease of synthesis, and versatility in chemical reactions. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on Tetrahydrofuran-2-amine. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of new materials and polymers based on Tetrahydrofuran-2-amine. Further studies on its mechanism of action and biochemical and physiological effects are also needed.
In conclusion, Tetrahydrofuran-2-amine is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and in the development of new materials.
Métodos De Síntesis
Tetrahydrofuran-2-amine is synthesized through the reaction of tetrahydrofuran with ammonia and sodium borohydride. The reaction is carried out in anhydrous conditions, and the product is obtained through distillation and purification.
Aplicaciones Científicas De Investigación
Tetrahydrofuran-2-amine is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
127662-20-8 |
|---|---|
Nombre del producto |
Tetrahydrofuran-2-amine |
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
oxolan-2-amine |
InChI |
InChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2 |
Clave InChI |
KQOATKAFTRNONV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)N |
SMILES canónico |
C1CC(OC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



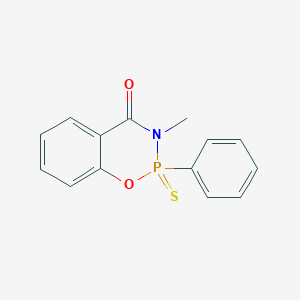
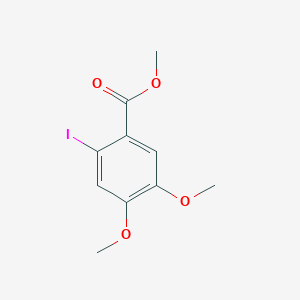
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)

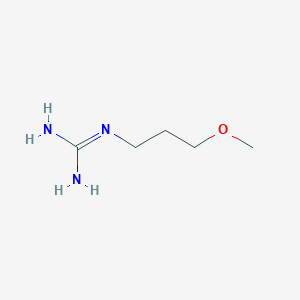
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)

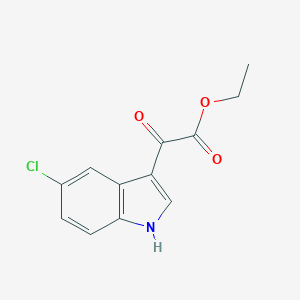
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
